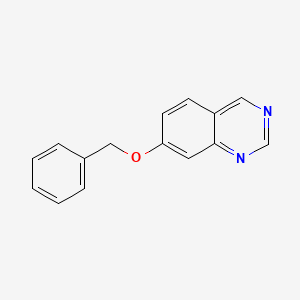

7-(Benzyloxy)quinazoline

Descripción general

Descripción

7-(Benzyloxy)quinazoline is a derivative of quinazoline, a heterocyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)quinazoline typically involves the reaction of 7-hydroxyquinazoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

7-Hydroxyquinazoline+Benzyl BromideK2CO3,DMFthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 7-(Benzyloxy)quinazoline undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives, including 7-(benzyloxy)quinazoline, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- EGFR Inhibition : Compounds with the quinazoline core have been shown to effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. For instance, modifications in the quinazoline structure have led to the discovery of potent EGFR inhibitors with low nanomolar IC50 values against breast cancer cell lines such as MCF-7 .

- Tubulin Polymerization Inhibition : Some derivatives exhibit activity against tubulin polymerization, thereby preventing cancer cell division. Studies have shown that certain quinazoline derivatives can bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cytotoxic effects on tumor cells .

- Multi-targeted Kinase Inhibitors : Recent advancements have led to the development of multi-targeted kinase inhibitors derived from quinazolines. These compounds show promise against various cancers by targeting multiple signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

This compound and its analogs have also been explored for their antimicrobial activities:

- Antibacterial and Antifungal Activity : Research indicates that quinazoline derivatives possess significant antibacterial and antifungal properties. For example, certain synthesized compounds demonstrated broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi . The presence of specific substituents on the quinazoline ring has been linked to enhanced antimicrobial efficacy.

Other Therapeutic Applications

In addition to anticancer and antimicrobial properties, this compound has been investigated for other therapeutic uses:

- Antidiabetic Activity : Some studies have reported that quinazoline derivatives exhibit inhibitory effects on enzymes like alpha-amylase and alpha-glucosidase, which are important in carbohydrate metabolism. This suggests potential applications in managing diabetes .

- Anti-inflammatory and Antioxidant Effects : Quinazolines have been noted for their anti-inflammatory and antioxidant activities, making them candidates for treating conditions associated with oxidative stress and inflammation .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Study on Anticancer Efficacy : A series of modified quinazolines were tested against different cancer cell lines, revealing that specific structural modifications led to enhanced potency against MCF-7 and A549 cells. Compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

- Antimicrobial Evaluation : A novel series of 2-substituted quinazolines were synthesized and evaluated for their antimicrobial activity. Results showed that certain derivatives had significantly higher activity against resistant strains compared to standard antibiotics .

Mecanismo De Acción

The mechanism of action of 7-(Benzyloxy)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, this compound can induce apoptosis (programmed cell death) in cancer cells .

Comparación Con Compuestos Similares

Quinazoline: The parent compound with a wide range of biological activities.

7-Hydroxyquinazoline: A precursor in the synthesis of 7-(Benzyloxy)quinazoline.

2,4-Dibenzylaminoquinazoline: Known for its cytostatic and apoptotic effects against cancer cells.

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which enhances its chemical stability and biological activity. This modification allows for more targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry.

Actividad Biológica

7-(Benzyloxy)quinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.

Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the modification of quinazoline scaffolds. One notable synthesis method involves the reaction of 6-bromo-4-chloro-3-nitroquinoline with 2-(4-aminophenyl)-2-methylpropanenitrile, yielding the target compound with specific functional groups that enhance its biological activity .

Anticancer Activity

This compound has demonstrated significant anticancer activity across multiple cancer cell lines. The compound acts primarily as an inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Tyrosine Kinases : It inhibits key receptors such as EGFR, PDGFRβ, and FGFR-1. Studies show that it operates at submicromolar concentrations, indicating high potency against cancer cell lines .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by interfering with intrinsic and extrinsic apoptotic pathways .

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinazoline ring significantly influence biological activity. Key findings include:

- Electron-Withdrawing Groups : Substituents like halogens at the aniline ring enhance antiproliferative activity .

- Hydrogen Bonding : The presence of electron-donating groups at the 6 and 7 positions improves binding affinity to target proteins .

- Substituent Effects : The introduction of bulky groups linked to the acetamide moiety is vital for maintaining biological activity .

Case Studies

Several studies have highlighted the efficacy of this compound in various cancer models:

- MCF-7 Breast Cancer Cells : In vitro studies showed that this compound has an IC50 value in the nanomolar range against MCF-7 cells, indicating potent anticancer effects .

- A549 Lung Cancer Cells : The compound exhibited strong inhibitory effects on A549 cells, further supporting its role as a potential therapeutic agent against lung cancer .

- Multi-Tyrosine Kinase Inhibition : Research indicates that derivatives of this compound can inhibit multiple tyrosine kinases simultaneously, suggesting a broad-spectrum anticancer potential .

Comparative Biological Activity Table

| Compound | Target Receptor | IC50 (nM) | Cancer Cell Line |

|---|---|---|---|

| This compound | EGFR | <10 | MCF-7 |

| Quinazoline Derivative A | PDGFRβ | 30 | A549 |

| Quinazoline Derivative B | FGFR-1 | <50 | HT29 |

| Quinazoline Derivative C | Multi-Tyrosine Kinases | <100 | PC3 |

Propiedades

IUPAC Name |

7-phenylmethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-4-12(5-3-1)10-18-14-7-6-13-9-16-11-17-15(13)8-14/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCIUCYRIWHINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=NC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.